N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
CAS No.: 2640955-94-6
Cat. No.: VC11847859
Molecular Formula: C14H26N2O3S
Molecular Weight: 302.44 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640955-94-6 |
|---|---|
| Molecular Formula | C14H26N2O3S |
| Molecular Weight | 302.44 g/mol |
| IUPAC Name | N-[1-(oxan-4-ylmethyl)piperidin-3-yl]cyclopropanesulfonamide |
| Standard InChI | InChI=1S/C14H26N2O3S/c17-20(18,14-3-4-14)15-13-2-1-7-16(11-13)10-12-5-8-19-9-6-12/h12-15H,1-11H2 |
| Standard InChI Key | AWXQLGLKIWYPMX-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)CC2CCOCC2)NS(=O)(=O)C3CC3 |
| Canonical SMILES | C1CC(CN(C1)CC2CCOCC2)NS(=O)(=O)C3CC3 |
Introduction
N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a complex organic compound featuring a piperidine ring, a cyclopropane moiety, and a sulfonamide functional group. Despite the lack of specific information on this exact compound in the provided search results, compounds with similar structural motifs are known for their potential applications in medicinal chemistry and pharmacology. These compounds often exhibit pharmacological effects such as analgesic, anti-inflammatory, and neuroprotective properties due to their interactions with biological targets.
Structural Features
The compound's structure includes:
-
Piperidine Ring: A six-membered ring containing one nitrogen atom, which is a common feature in many pharmacologically active compounds.
-
Cyclopropane Moiety: A three-membered ring, known for its high reactivity and potential biological activity.
-
Sulfonamide Group: A functional group that can interact with various biological targets, influencing neurotransmitter systems and pain pathways.
Potential Applications
Compounds with similar structural features have been investigated for their potential therapeutic effects:
-
Analgesic Properties: Some compounds exhibit pain-relieving effects by interacting with pain pathways.
-
Anti-inflammatory Effects: These compounds may reduce inflammation by modulating immune responses.
-
Neuroprotective Effects: They could protect neural cells from damage, potentially treating neurodegenerative diseases.
Related Compounds
Several compounds share structural similarities with N-{1-[(oxan-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-{1-[(oxan-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide | Piperidine and cyclopropane structures | Potential analgesic properties |
| N-[3-[4-(4-methylphenyl)piperazin-1-yl]propyl]-2-(7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-8-yl)acetamide | Complex triazatricyclo structure | Investigated for various pharmacological effects |
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume